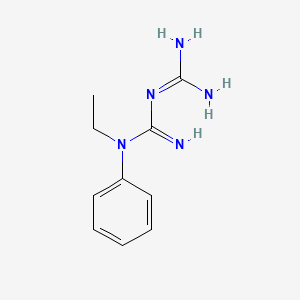![molecular formula C21H21N5O4 B4070605 2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one](/img/structure/B4070605.png)
2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one
Overview
Description
2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core, a nitrophenyl group, and an acetylpiperazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Acetylation: The acetylation of piperazine to form 4-acetylpiperazine.
Coupling Reaction: The coupling of the nitrophenyl group with the phthalazinone core under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group on the piperazine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized piperazine derivatives.
Scientific Research Applications
2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
5-(4-piperazin-1-yl)-2-aryloxazoles: These compounds are evaluated for their anticancer properties and share the piperazine structure.
Uniqueness
2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one is unique due to its combination of a nitrophenyl group, an acetylpiperazine moiety, and a phthalazinone core. This unique structure allows it to participate in a diverse range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-14-17-5-3-4-6-18(17)21(28)25(22-14)20-13-16(7-8-19(20)26(29)30)24-11-9-23(10-12-24)15(2)27/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINCBHAFKIRAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4070533.png)
![N-1,3-benzodioxol-5-yl-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4070541.png)
![7-(3,4-difluorobenzyl)-2-(3-ethynylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4070557.png)

![1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4070566.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B4070585.png)
![N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4070586.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-5-(2-fluorophenyl)-2-furamide](/img/structure/B4070595.png)
![4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4070610.png)
![5-bromo-N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B4070614.png)
![2-[(4-Benzamido-3-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4070619.png)
